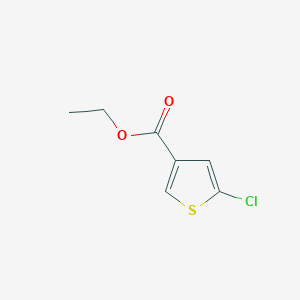

Ethyl 5-chlorothiophene-3-carboxylate

描述

Context and Significance within Thiophene (B33073) Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. wikipedia.orgclinicalresearchnewsonline.com The thiophene ring is considered a "privileged pharmacophore," meaning its structure appears in numerous biologically active compounds. nih.govrsc.org It is often used by chemists as a bioisostere for a phenyl (benzene) ring, allowing for the modification of a drug candidate's properties, such as metabolic stability and binding affinity, without losing its biological activity. wikipedia.orgnih.gov Thiophenes are integral to a variety of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antiplatelet medications. nih.govcognizancejournal.com

Within this important class of compounds, Ethyl 5-chlorothiophene-3-carboxylate serves as a valuable functionalized intermediate. nih.gov Its substituted nature—bearing both a halogen and an ester group—makes it a versatile precursor for constructing more elaborate molecular architectures. The chlorine atom can participate in cross-coupling reactions to form new carbon-carbon bonds, while the ester group can be hydrolyzed or converted into other functional groups, providing multiple avenues for synthetic diversification.

Historical Perspectives on Functionalized Thiophene Derivatives

The history of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgnih.gov He was able to isolate the new substance responsible for a color reaction previously attributed to benzene itself. wikipedia.org This discovery opened the door to a new field of heterocyclic chemistry.

Early synthetic methods for creating thiophene rings were established shortly after its discovery. These classical approaches are still recognized today and include:

Paal-Knorr Thiophene Synthesis (1885): This method involves the reaction of 1,4-dicarbonyl compounds with a sulfuring agent like phosphorus pentasulfide to form the thiophene ring. wikipedia.orgtaylorandfrancis.com

Volhard–Erdmann Cyclization (1885): This reaction synthesizes alkyl and aryl thiophenes through the cyclization of disodium succinate or related compounds with phosphorus sulfide. taylorandfrancis.comrroij.com

Gewald Reaction (1966): A more modern classical method, the Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes. wikipedia.orgtaylorandfrancis.com

Over the last few decades, the synthesis of functionalized thiophenes has advanced significantly. nih.gov Modern organic chemistry has introduced more sophisticated and efficient methods, such as metal-catalyzed cross-coupling reactions and heterocyclization of functionalized alkynes, which allow for the precise and regioselective synthesis of complex thiophene derivatives. nih.govrsc.org These innovative techniques have made compounds like this compound more accessible for research and development.

| Year | Discovery or Method | Significance |

|---|---|---|

| 1882 | Discovery of Thiophene | Viktor Meyer isolates thiophene from coal tar benzene, establishing a new class of heterocyclic compounds. wikipedia.orgnih.gov |

| 1885 | Paal-Knorr Synthesis | An early and versatile method for synthesizing thiophene rings from 1,4-dicarbonyl compounds is developed. taylorandfrancis.comrroij.com |

| 1885 | Volhard-Erdmann Cyclization | Another foundational method for thiophene synthesis is established. taylorandfrancis.comrroij.com |

| 1966 | Gewald Reaction | A key multicomponent reaction for the synthesis of functionalized 2-aminothiophenes is reported. wikipedia.orgtaylorandfrancis.com |

| Late 20th/Early 21st Century | Modern Catalytic Methods | Development of metal-catalyzed and other advanced synthetic techniques allows for more precise and efficient creation of complex thiophene derivatives. nih.govrsc.org |

Scope of Current Academic Inquiry for the Compound

Current academic and industrial research primarily utilizes this compound as a chemical intermediate for the synthesis of novel compounds. While derivatives substituted at the 2- and 5-positions of the thiophene ring are more extensively studied, the chemistry of 3-substituted thiophenes is an increasingly important area of pharmaceutical research. mdpi.com

The academic inquiry for this compound focuses on its role as a building block in creating larger, more complex molecules with potential biological activity. Research into its parent compound, 5-chlorothiophene-3-carboxylic acid, and similar thiophene structures suggests its utility in the synthesis of molecules for pharmaceutical applications, including potential anti-inflammatory and anti-tumor agents. The reactivity of its functional groups allows it to be a starting point for developing libraries of new compounds that can be screened for therapeutic properties. eprajournals.com Therefore, the primary scope of inquiry is its application in synthetic organic chemistry as a precursor to new chemical entities with potential value in medicine and materials science. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTKEMKTBAXWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Chlorothiophene 3 Carboxylate

Direct Synthesis Strategies

Direct methods for the synthesis of ethyl 5-chlorothiophene-3-carboxylate are less commonly detailed in readily available literature compared to the precursor-based routes. However, analogous reactions suggest the feasibility of such approaches. For instance, a related compound, ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate, is synthesized by treating 5-chloro-3-methylbenzo[b]thiophene (B95242) with n-butyllithium followed by ethyl chloroformate. prepchem.com This suggests a potential direct route to this compound could involve the lithiation of 2-chlorothiophene (B1346680) at the 4-position, followed by reaction with an appropriate carboxyethylating agent.

Another direct approach could be adapted from methods used to synthesize similar thiophene (B33073) carboxylates. For example, the reaction of 2-chlorothiophene with a system of carbon tetrachloride, methanol (B129727), and an iron-containing catalyst has been shown to produce methyl 5-chlorothiophene-2-carboxylate. semanticscholar.org Adapting this with ethanol (B145695) could potentially yield the desired ethyl ester directly.

Synthesis via 5-chlorothiophene-3-carboxylic Acid Precursor

A more extensively documented and versatile approach to obtaining this compound is through the synthesis and subsequent esterification of 5-chlorothiophene-3-carboxylic acid. This method offers flexibility as the carboxylic acid intermediate can be purified before conversion to the final ester product.

Several synthetic pathways have been established for the preparation of 5-chlorothiophene-3-carboxylic acid, starting from various thiophene derivatives.

One common method involves the oxidation of 5-chloro-3-thiophenecarboxaldehyde. This aldehyde precursor can be synthesized by the chlorination of 3-thiophenecarboxaldehyde (B150965) using N-chlorosuccinimide in acetic acid. chemicalbook.com The subsequent oxidation of 5-chloro-3-thiophenecarboxaldehyde under alkaline conditions yields the target carboxylic acid.

A "one-pot" method has also been described for the synthesis of the related 5-chlorothiophene-2-carboxylic acid, which involves the chlorination of 2-thiophenecarboxaldehyde followed by in-situ oxidation of the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com A similar strategy could potentially be adapted for the 3-carboxy isomer.

Carboxylation of a suitable organometallic thiophene derivative is another effective strategy. This typically involves the deprotonation of a chlorinated thiophene with a strong base, such as n-butyllithium, to form a lithiated intermediate, which is then quenched with carbon dioxide to introduce the carboxylic acid group. For instance, 2-chlorothiophene can be treated with n-butyllithium at low temperatures, followed by the introduction of carbon dioxide, to produce 5-chlorothiophene-2-carboxylic acid. google.com A similar approach starting from a different chlorinated thiophene could yield the 3-carboxylic acid isomer. The choice of solvent can be critical in these reactions, with ethers like diethyl ether or methyl t-butyl ether often being effective. nih.gov

Direct carboxylation of thiophene itself with carbon dioxide has also been explored using a base-mediated system with carbonate and carboxylate salts, which facilitates the cleavage of the C-H bond. mdpi.com

More elaborate, multi-step syntheses starting from simple thiophene derivatives are also possible. One such pathway begins with thiophene-3-methanol. This starting material can be converted to thiophene-3-chloride using phosphorus trichloride. Subsequent reaction with potassium cyanide yields thiophene-3-cyanide. The introduction of the chloro group and conversion of the nitrile to a carboxylic acid can then be achieved in subsequent steps. Another approach involves the mono-bromination of a thiophene derivative with N-bromosuccinimide, followed by the introduction of the carboxyl group through a Grignard reaction and treatment with a carbonate, or via a palladium-catalyzed carbonylation. nih.gov

Once 5-chlorothiophene-3-carboxylic acid has been synthesized, it can be converted to its ethyl ester through various standard esterification methods.

The Fischer esterification is a classic and widely used method. masterorganicchemistry.com It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to its more reactive acid chloride derivative by treatment with a reagent like thionyl chloride or oxalyl chloride. commonorganicchemistry.com The resulting 5-chlorothiophene-3-carbonyl chloride can then be reacted with ethanol to form the ethyl ester.

For acid-sensitive substrates, milder coupling reagents can be employed. The Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good alternative. commonorganicchemistry.com Other reagents like phosphorus oxychloride (POCl3) have also been shown to be effective for the esterification of carboxylic acids with alcohols, often at room temperature for primary alcohols like ethanol. derpharmachemica.com

Routes to 5-chlorothiophene-3-carboxylic Acid

Advanced and Emerging Synthetic Approaches for Thiophene Esters

The synthesis of substituted thiophenes, particularly thiophene esters like this compound, is crucial for the development of new materials and pharmaceuticals. While classical methods remain prevalent, recent research has focused on developing more efficient, selective, and atom-economical synthetic routes. These advanced methodologies often rely on transition-metal catalysis to achieve functionalizations that are difficult or impossible using traditional approaches. The following sections detail catalytic functionalization and C-H activation strategies that represent the cutting edge of thiophene ester synthesis.

Catalytic Functionalization Reactions

Catalytic functionalization reactions provide powerful tools for the modification of pre-existing thiophene rings. These methods often involve transition-metal catalysts, such as palladium, to form new carbon-carbon or carbon-heteroatom bonds with high precision and under mild conditions. A significant advantage of these approaches is their ability to introduce molecular complexity in the later stages of a synthetic sequence.

One prominent strategy is the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the direct vicinal difunctionalization of thiophenes. nih.gov This methodology allows for the site-selective and regioselective introduction of two different functional groups at the C4 and C5 positions. nih.gov The reaction demonstrates broad functional group tolerance, proving compatible with esters, making it applicable to the synthesis of complex polysubstituted thiophene esters. nih.gov

Asymmetric catalysis has also been applied to thiophene functionalization, enabling the synthesis of chiral thiophene derivatives, which are valuable in medicinal chemistry and materials science. nih.govrsc.org These reactions can construct stereogenic centers or axes of chirality with high enantioselectivity. nih.gov For instance, the asymmetric intramolecular reactions of vinylidene ortho-quinone methides with thiophenes can yield axially chiral thiophene derivatives with excellent stereoselectivity. nih.gov

Below is a table summarizing key aspects of advanced catalytic functionalization reactions applicable to thiophene derivatives.

| Methodology | Catalyst System | Positions Functionalized | Key Features | Reference |

| Vicinal Difunctionalization | Palladium / Norbornene (NBE) | C4 and C5 | Site-selective and regioselective; Good functional group tolerance including esters. | nih.gov |

| Asymmetric Dearomatization | Chiral Phosphoric Acid / VQM Intermediate | Thiophene Ring | Creates chiral spiranes in high yields and excellent enantioselectivities. | nih.gov |

| Asymmetric Functionalization | Chiral Ligand / Metal Catalyst | Thiophene Ring | Constructs axially chiral naphthyl-benzothiophene derivatives. | nih.govrsc.org |

C-H Activation Methodologies

Direct C-H activation is a transformative strategy in organic synthesis that bypasses the need for pre-functionalized starting materials (e.g., organohalides or organometallics). mdpi.com This approach offers a more atom- and step-economical pathway to substituted thiophenes by directly converting C-H bonds into new functional groups. mdpi.com

Palladium-catalyzed C-H activation has been extensively studied for the functionalization of thiophenes. These reactions can be directed to specific positions on the thiophene ring, often with high regioselectivity. For instance, methods have been developed for the direct C-H arylation of thiophenes with aryl bromides using a phosphine-free palladium complex, which is effective for thiophenes bearing either electron-donating or electron-withdrawing groups. organic-chemistry.org

A significant challenge in the functionalization of 3-substituted thiophenes is controlling the regioselectivity between the C2 and C5 positions. Recent advancements have demonstrated catalyst-controlled regiodivergent C-H alkynylation, where two different sets of reaction conditions can selectively yield either the C2- or C5-alkynylated product from the same starting material. nih.gov This level of control is a hallmark of advanced synthetic methods and is particularly valuable for late-stage functionalization of complex molecules. nih.gov

Furthermore, innovative double C–H bond functionalization techniques have been developed. One such method employs a palladium-catalyzed 1,4-migration coupled with direct arylation, enabling C-C bond formation at the less reactive β-position (C3) of the thiophene ring. researchgate.net This process involves an initial oxidative addition, a subsequent 1,4-palladium migration from an adjacent aryl ring to the thiophene C3-position, followed by a C-H activation/arylation step. researchgate.net

The table below outlines representative C-H activation methodologies for thiophene functionalization.

| Reaction Type | Catalyst | Positions Functionalized | Key Features | Reference |

| C-H Arylation | Palladium(II) Acetate | C2 | Phosphine-free conditions, couples with aryl bromides. | organic-chemistry.org |

| C-H Alkynylation | Palladium / Ligand System | C2 or C5 (Controlled) | Catalyst-controlled regiodivergence for 3-substituted thiophenes. | nih.gov |

| C-H/C-H Oxidative Coupling | (Thioether)Pd Complex | C5 | Ag- and Cu-free conditions for oligothiophene synthesis. | nih.gov |

| Double C-H Functionalization | Palladium Catalyst | C3 | Involves a 1,4-Pd migration to functionalize the β-position. | researchgate.net |

These emerging catalytic strategies represent a significant step forward in the synthesis of complex thiophene esters, providing chemists with powerful tools to construct novel molecules with greater efficiency and precision.

Reactivity and Mechanistic Investigations of Ethyl 5 Chlorothiophene 3 Carboxylate

Electrophilic Aromatic Substitution Patterns of the Thiophene (B33073) Core

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) because the sulfur atom can effectively stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.org However, in ethyl 5-chlorothiophene-3-carboxylate, the reactivity of the ring is significantly modulated by the two substituents.

Both the chloro group at the C5 position and the ethyl carboxylate group at the C3 position are electron-withdrawing, thus deactivating the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The regiochemical outcome of substitution on the two available carbons (C2 and C4) is determined by the combined directing effects of these groups.

Ethyl Carboxylate Group (-COOEt): This is a deactivating, meta-directing group. It directs incoming electrophiles to the C5 position, which is already substituted. Its influence on the C2 and C4 positions is primarily deactivating.

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It directs incoming electrophiles to the C2 and C4 positions (relative to the sulfur, these are the adjacent and vinylogous positions to the chlorine).

The directing effects of the two groups are therefore in partial opposition. Electrophilic attack will preferentially occur at the position that leads to the most stable cationic intermediate. In many cases involving 3-substituted thiophenes, electrophilic substitution favors the C5 position; however, since this position is blocked by chlorine, the reaction must proceed at either C2 or C4. Thiophene substrates with appropriate electron-deficient groups have demonstrated high reactivity toward C-H bond activation. researchgate.net The precise outcome often depends on the specific electrophile and reaction conditions, but generally, substitution is expected at the C2 or C4 position.

| Position of Attack | Directing Influence from -Cl (C5) | Directing Influence from -COOEt (C3) | Predicted Outcome |

| C2 | ortho (activating) | ortho (deactivating) | Possible site of substitution |

| C4 | para (activating) | para (deactivating) | Possible site of substitution |

Nucleophilic Substitution and Addition Reactions

Nucleophilic reactions involving this compound can occur at two primary sites: the carbon bearing the chlorine atom (nucleophilic aromatic substitution, SNAr) and the carbonyl carbon of the ester group (nucleophilic acyl substitution).

The chlorine atom on the thiophene ring can be replaced by strong nucleophiles. The SNAr mechanism is facilitated by the presence of the electron-withdrawing ethyl carboxylate group, which can help to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. This is analogous to reactions observed in other chloropyrimidine systems where a chloro group is displaced by various nucleophiles. rsc.org

Separately, the ester functionality is susceptible to attack by nucleophiles. Reactions such as hydrolysis (using water or hydroxide), aminolysis (using amines), or reduction (using hydrides) would target the carbonyl carbon, leading to the corresponding carboxylic acid, amide, or alcohol, respectively, without affecting the thiophene ring or the C-Cl bond under appropriate conditions.

Organometallic Reactions (e.g., Grignard Chemistry on Halothiophenes)

The carbon-chlorine bond in this compound is a key site for organometallic chemistry, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. researchgate.net While the direct formation of a Grignard reagent (R-MgX) from the C-Cl bond can be challenging due to the presence of the reactive ester group, this substrate is an excellent candidate for transition-metal-catalyzed cross-coupling reactions.

These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent metal catalyst (e.g., Palladium or Nickel), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond. researchgate.net This methodology allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C5 position of the thiophene ring. rsc.org

Table of Common Cross-Coupling Reactions for Halothiophenes

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (sp², sp³) |

| Stille Coupling | Organotin compounds (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (sp², sp³) |

| Kumada Coupling | Grignard reagents (e.g., R-MgBr) | Ni(dppp)Cl₂, Pd(PPh₃)₂Cl₂ | C-C (sp², sp³) |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²) |

For example, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 5-arylthiophene derivative.

Redox Chemistry of the Thiophene Ring System

The sulfur atom in the thiophene ring can undergo oxidation. The oxidation of thiophene derivatives typically proceeds in a stepwise manner, first forming the thiophene S-oxide and subsequently the thiophene S,S-dioxide (sulfone). nih.govresearchgate.net These reactions are often carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst. nih.govacs.org The rate of oxidation can be influenced by the electronic nature of the substituents on the ring. nih.gov The resulting sulfoxides and sulfones are highly reactive species that can participate in cycloaddition reactions, such as Diels-Alder reactions. researchgate.net

Thiophenes can also undergo oxidative polymerization to form polythiophenes, which are important conducting polymers. wikipedia.org This process involves the coupling of thiophene units, typically at the 2 and 5 positions. While this compound could potentially be incorporated into such polymers, the substituents would significantly affect the polymerization process and the properties of the resulting material.

Reduction of the thiophene ring is also possible, leading to dihydrothiophene or the fully saturated tetrahydrothiophene. However, this generally requires harsh conditions, and the aromatic stability of the thiophene ring makes it relatively resistant to reduction.

Mechanistic Studies of Reaction Pathways

The cleavage of the C5-Cl bond is a critical step in many of the reactions described, particularly in nucleophilic aromatic substitution and organometallic cross-coupling. researchgate.net

In organometallic cross-coupling reactions , the mechanism involves the oxidative addition of the C-Cl bond to a transition metal center, typically Pd(0) or Ni(0). This is a concerted process where the metal inserts itself into the carbon-halogen bond, forming an organometallic intermediate (e.g., R-Pd(II)-Cl). This step is often the rate-determining step of the catalytic cycle.

In nucleophilic aromatic substitution (SNAr) , the C-Cl bond breaks in a two-step addition-elimination sequence. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the thiophene ring and is further stabilized by the electron-withdrawing ethyl carboxylate group. In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.

The regioselectivity of electrophilic substitution on the this compound ring is a complex interplay of the electronic effects of the two substituents. To understand the preferred site of attack (C2 vs. C4), one must consider the stability of the cationic σ-complex intermediate formed in each case. wikipedia.orglibretexts.org

Attack at C2: The positive charge of the intermediate can be delocalized onto the sulfur atom and the C4 carbon. This position is ortho to the directing influence of the chlorine atom.

Attack at C4: The positive charge can be delocalized onto the sulfur atom and the C2 and C5 carbons. This position is para to the directing influence of the chlorine atom.

The chloro group, through its +M (mesomeric or resonance) effect, can help stabilize the positive charge in the intermediates for both ortho (C2) and para (C4) attack by donating a lone pair of electrons. This stabilizing effect is typically stronger for the para position. The -I (inductive) effect of both the chloro and ester groups deactivates all positions, but the resonance effects ultimately determine the regioselectivity among the available sites. Therefore, while both positions are deactivated, the ability of the chlorine to stabilize the arenium ion intermediate often leads to a preference for substitution at the positions ortho and para to it. The precise regiochemical outcome can be influenced by the steric bulk of the electrophile and the specific reaction conditions employed.

Derivatization Strategies and Functional Group Transformations

Ester Hydrolysis and Subsequent Carboxylic Acid Derivatization

The gateway to a vast number of derivatives is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-chlorothiophene-3-carboxylic acid. This foundational reaction unlocks the potential for numerous subsequent modifications at the carboxyl group.

| Reaction | Reagents/Conditions | Product |

| Ester Hydrolysis | Aqueous NaOH or KOH, followed by acidification | 5-chlorothiophene-3-carboxylic acid |

This carboxylic acid is a key intermediate for creating amides, activated esters, and other functional derivatives.

The formation of an amide bond is a crucial transformation, frequently employed in the synthesis of biologically active molecules. luxembourg-bio.com The carboxylic acid derived from ethyl 5-chlorothiophene-3-carboxylate can be coupled with a wide range of primary and secondary amines. This reaction typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the nucleophilic attack by the amine. nih.govunimi.it

Common coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting amide bond formation. luxembourg-bio.com Phosphonium (B103445) salt-based reagents are often used due to their high reactivity and ability to minimize side reactions like epimerization. nih.gov The in-situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) provides an efficient method for this transformation. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example Reagents | Byproducts |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC) | Dicyclohexylurea (DCU) |

| Phosphonium Salts | BOP, PyBOP | HOBt, Phosphine oxide |

The synthesis of complex molecules, such as a diethyl-3-methyl-5-(pyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate derivative, highlights the utility of amide bond formation in creating hybrid molecular structures. nih.gov

Activated esters are reactive intermediates that are particularly useful for subsequent reactions with nucleophiles, such as amines, to form stable amide bonds, often under mild conditions. organic-chemistry.org The synthesis of these esters from 5-chlorothiophene-3-carboxylic acid provides a stable, isolable intermediate that can be purified before reaction with a target nucleophile.

A common strategy involves the use of N-hydroxysuccinimide (NHS) to form an NHS ester. nih.gov This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide (B86325) coupling agent. nih.gov An alternative, carbodiimide-free method involves treating the carboxylic acid with triphenylphosphine, iodine, and triethylamine (B128534) in the presence of the desired alcohol (e.g., N-hydroxysuccinimide). organic-chemistry.org

Table 2: Examples of Activated Esters from Carboxylic Acids

| Activating Group | Resulting Activated Ester | Common Application |

|---|---|---|

| N-Hydroxysuccinimide (NHS) | NHS Ester | Bioconjugation, peptide synthesis |

| Pentafluorophenol | Pentafluorophenyl (PFP) Ester | Peptide synthesis |

Thiophene-based N-succinimidyl esters have been specifically developed as efficient fluorescent markers for labeling biomolecules. cnr.it

While silylation is more commonly associated with protecting hydroxyl or amine groups, it can also be applied to carboxylic acids. The conversion of a carboxylic acid to a silyl (B83357) ester can serve as a protective strategy or can modify the reactivity of the molecule. Palladium-catalyzed C-H silylation of thiophenes has been shown to be compatible with a carboxylic acid functional group, indicating that silylation can be achieved on the thiophene (B33073) ring without interfering with the carboxyl group. researchgate.net This highlights the possibility of selectively functionalizing the molecule. Heteroarylsilanes are valuable intermediates as the silyl group can be readily converted into a variety of other substituents. researchgate.net

Thiophene-based structures are intrinsically fluorescent, and their optical properties can be tuned by chemical modification. rsc.orgresearchgate.net The 5-chlorothiophene-3-carboxylate framework can be incorporated into larger fluorescent molecules. These fluorophores can then be derivatized with reactive groups, such as N-succinimidyl esters, to enable covalent labeling of biological macromolecules like antibodies and oligonucleotides. cnr.itnih.gov This conjugation allows for the visualization and tracking of these biomolecules in various assays. rsc.org The fluorescence of these thiophene-based dyes is often stable and can be engineered to span the visible spectrum from blue to red. nih.gov

Table 3: Thiophene-Based Fluorescent Labeling

| Fluorophore Core | Reactive Group | Target Molecule |

|---|---|---|

| Oligothiophene | N-succinimidyl ester | Monoclonal antibodies, Oligonucleotides |

Functionalization of the Thiophene Ring

Beyond the carboxyl group, the thiophene ring itself is a target for functionalization. The existing chloro- and ester substituents direct incoming electrophiles and determine the sites of metallation. For instance, treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) leads to deprotonation and subsequent lithiation at the 5-position, allowing for the introduction of various substituents. wikipedia.org A similar strategy could potentially be applied to the 5-chlorothiophene-3-carboxylate system to introduce functionality at the C2 or C4 positions.

Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation on thiophene rings. Reactions like Suzuki, Stille, and Kumada couplings can be used to introduce aryl, heteroaryl, or alkyl groups, paving the way for the synthesis of conjugated materials. rsc.org

Conjugation and Hybrid Molecule Synthesis

The derivatization of this compound is often a stepping stone towards the synthesis of more complex molecular architectures.

Conjugated Polymers : Thiophene derivatives are fundamental building blocks for conjugated polymers used in electronic and optoelectronic applications. rsc.org Through polymerization reactions, such as Stille coupling of bis(stannyl)thiophenes with dibromoarenes, regioregular polythiophenes with desirable electronic properties can be synthesized. rsc.org The functional groups on the thiophene monomer, derived from the initial carboxylate, can be used to tune the solubility and electronic properties of the resulting polymer.

Hybrid Molecules : The functional handles on the thiophene scaffold allow for its conjugation to other molecular entities to create hybrid molecules with combined or novel properties. As mentioned, linking thiophene fluorophores to antibodies combines the targeting capability of the antibody with the signaling function of the dye. nih.gov Similarly, synthesizing thiophene-pyrimidine hybrids can generate molecules with potential biological activity, leveraging the properties of both heterocyclic systems. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For Ethyl 5-chlorothiophene-3-carboxylate, both ¹H and ¹³C NMR would be required.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the thiophene (B33073) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The chemical shifts of the two protons on the thiophene ring would provide critical information about their electronic environment, influenced by the chlorine atom and the ethyl carboxylate group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule. This includes the two carbons of the ethyl group, the carbonyl carbon of the ester, and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons would be particularly sensitive to the positions of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and not based on experimental results for the target compound.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H₂ | ~7.5-8.0 | ~125-130 |

| Thiophene-H₄ | ~7.0-7.5 | ~120-125 |

| -OCH₂CH₃ | ~4.3 (quartet) | ~61 |

| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |

| C=O | - | ~162 |

| Thiophene-C₃ | - | ~130-135 |

| Thiophene-C₅ | - | ~130-135 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z values corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃). Fragmentation of the thiophene ring is also possible.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O single bonds, the C-Cl bond, and the vibrations of the thiophene ring.

Predicted IR Absorption Frequencies for this compound (Note: This data is predictive and not based on experimental results for the target compound.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1710 - 1740 |

| C-O Stretch (Ester) | 1200 - 1300 |

| C-H Stretch (Aromatic/Thiophene) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Thiophene) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Advanced Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating and purifying chemical compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection would typically be performed using a UV detector, as the thiophene ring is a chromophore.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound could be analyzed by GC, likely using a nonpolar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time data for purity assessment and mass spectral data for structural confirmation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Ethyl 5-chlorothiophene-3-carboxylate. While specific studies on this exact molecule are not abundant in publicly accessible literature, the methodologies are well-established for similar thiophene (B33073) derivatives. uomphysics.netdistantreader.org

Typically, geometry optimization is the initial step, performed using a basis set such as 6-31G(d,p) to determine the most stable three-dimensional conformation of the molecule. nih.gov From this optimized geometry, a variety of electronic properties can be calculated.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. arabjchem.org For a related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 3.919 eV, suggesting significant stability. uomphysics.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. arabjchem.org In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For thiophene derivatives, the oxygen atoms of the carboxylate group are often identified as electrophilic sites. uomphysics.net

Table 1: Representative Quantum Chemical Calculation Parameters for Thiophene Derivatives

| Parameter | Typical Method | Basis Set | Information Gained |

| Geometry Optimization | DFT (e.g., B3LYP) | 6-31G(d,p) | Stable molecular structure, bond lengths, and angles |

| FMO Analysis (HOMO/LUMO) | DFT | 6-31G(d,p) | Electron-donating/accepting ability, chemical reactivity |

| Molecular Electrostatic Potential (MEP) | DFT | 6-31G(d,p) | Charge distribution, sites for electrophilic/nucleophilic attack |

This table is illustrative and based on common practices for computational studies of organic molecules.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules. These approaches can range from molecular mechanics to more complex quantum mechanics/molecular mechanics (QM/MM) methods.

Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational flexibility of the ethyl ester chain and the thiophene ring. By simulating the molecule's movement over time, researchers can understand how it might adapt its shape to fit into a biological receptor or interact with a solvent.

Docking studies are a significant application of molecular modeling, particularly in drug discovery. researchgate.net Although specific targets for this compound are not extensively documented, one could hypothetically use docking to predict its binding affinity and mode of interaction with various enzymes or receptors. This process involves computationally placing the molecule into the binding site of a protein and scoring the interaction based on factors like hydrogen bonding and hydrophobic interactions. For other thiophene derivatives, docking has been used to investigate intermolecular interactions with biological targets. researchgate.net

Structure-Activity Relationship (SAR) Derivations

Key structural features of this compound that would be considered in an SAR study include:

The Thiophene Ring: This aromatic heterocycle serves as a scaffold. Its electronic properties and ability to engage in various interactions are fundamental to any observed activity. mdpi.com

The Chloro Substituent at the 5-position: The presence and position of this halogen atom can significantly impact the molecule's lipophilicity, electronic distribution, and metabolic stability.

The Ethyl Carboxylate Group at the 3-position: This group can act as a hydrogen bond acceptor and its size and flexibility can influence how the molecule fits into a binding pocket.

By synthesizing and testing analogs with modifications at these positions (e.g., replacing the chloro group with other halogens or alkyl groups, or altering the ester), a qualitative or quantitative SAR could be developed. This would help in optimizing the molecule for a specific biological target. For example, in a series of 2-thioureidothiophene-3-carboxylates, modifications to the thiophene scaffold led to the identification of potent antagonists for the CXCR2 receptor. nih.gov

Table 2: Hypothetical SAR Exploration for this compound Analogs

| Position of Modification | Type of Modification | Potential Impact on Activity |

| 5-position (Chloro) | Replacement with -H, -Br, -CH3 | Altered lipophilicity and electronic properties |

| 3-position (Ethyl ester) | Change to Methyl ester, Amide | Modified hydrogen bonding capacity and steric profile |

| Thiophene Ring | Isomeric relocation of substituents | Changes in overall geometry and dipole moment |

This table presents a conceptual framework for an SAR study and does not represent experimental data.

Mechanistic Computational Investigations

Computational methods can be used to investigate the mechanisms of chemical reactions and intermolecular interactions involving this compound.

Interaction Energies and Binding Motifs (e.g., π-π Interactions)

The thiophene ring of this compound is an aromatic system capable of engaging in non-covalent interactions, such as π-π stacking. These interactions are crucial for the binding of small molecules to biological macromolecules and for the packing of molecules in crystals.

Computational studies can quantify the energy of these interactions. For instance, DFT calculations can be used to determine the binding energy of a dimer of this compound in various orientations (e.g., parallel-displaced or T-shaped) to identify the most stable π-π stacking arrangement. nih.gov The presence of the chlorine atom and the ethyl carboxylate group will influence the electron density of the thiophene ring and, consequently, the nature and strength of these interactions.

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the solid state, providing insights into close contacts like C-H···O interactions, which were observed in the crystal structure of a related thiophene derivative. uomphysics.net

Applications in Medicinal Chemistry Research

Role as Synthetic Intermediates for Active Pharmaceutical Ingredients

Chemical compounds like Ethyl 5-chlorothiophene-3-carboxylate are fundamental building blocks in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). nih.gov These intermediates are critical in the drug manufacturing process, allowing for the construction of the final active component of a medicine. nih.gov The thiophene (B33073) ring system, in particular, is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its versatile chemical properties. acs.org

While the isomeric compound, 5-chlorothiophene-2-carboxylic acid, is a well-documented and crucial intermediate in the synthesis of the widely used anticoagulant drug Rivaroxaban, specific examples of marketed APIs derived directly from this compound are not prominently featured in available literature. chemicalbook.com However, the 3-carboxylate scaffold is an area of active investigation, with its derivatives being widely used in the synthesis of molecules for drug research, particularly in the development of anti-inflammatory and anti-tumor agents. drugbank.com

Inhibitory Studies of Related Carboxylic Acid Analogs

The biological activity of a compound is often investigated by studying its corresponding carboxylic acid analog. In this case, that would be 5-chlorothiophene-3-carboxylic acid. Such analogs are frequently tested for their ability to inhibit specific enzymes or receptors, which can provide insight into their therapeutic potential.

While detailed inhibitory studies specifically for 5-chlorothiophene-3-carboxylic acid against targets like D-amino acid oxidase are not extensively documented in the reviewed literature, the broader class of thiophene derivatives has been widely explored as inhibitors of various biological targets. For instance, different thiophene-based molecules have been investigated as inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases.

Applications in Materials Science Research

Precursor for Conductive Polymers

Ethyl 5-chlorothiophene-3-carboxylate is a valuable precursor in the synthesis of conductive polymers, specifically polythiophene derivatives. Polythiophenes are a major class of conductive polymers due to their excellent environmental and thermal stability, and the ease with which their electrical and optical properties can be modified. rsc.orgresearchgate.net The functional groups on the thiophene (B33073) monomer unit, such as the chloro and ethyl carboxylate groups in this compound, play a crucial role in the polymerization process and in determining the properties of the resulting polymer.

The synthesis of conductive polythiophenes can be achieved through various methods, including chemical and electrochemical polymerization. researchgate.netmdpi.com For substituted thiophenes like this compound, transition metal-catalyzed cross-coupling reactions are often employed to create well-defined polymer structures. rsc.org For instance, a related compound, ethyl-2,5-dibromothiophen-3-carboxylate, has been used in Stille coupling polymerization to produce both regioregular and regiorandom polymers. nih.govrsc.org The presence of the halogen atom (chlorine in this case) provides a reactive site for such coupling reactions, enabling the formation of the polymer backbone.

Role in Organic Semiconductor Development

The development of organic semiconductors is a rapidly advancing field, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netfrontiersin.org Polythiophene derivatives are among the most studied organic semiconductors due to their favorable charge transport properties and synthetic versatility. rsc.org this compound serves as a monomer for creating functionalized polythiophenes that can be used as the active semiconductor layer in these devices.

The performance of an organic semiconductor is highly dependent on its molecular structure and solid-state packing. The regioregularity of polythiophenes, which refers to the head-to-tail arrangement of the monomer units, is a key factor in achieving high charge carrier mobility. nih.govrsc.org The use of specific catalysts and polymerization techniques, such as nickel-catalyzed cross-coupling reactions, allows for the synthesis of highly regioregular polythiophenes from precursors like this compound. nih.govnih.gov These regioregular polymers can self-assemble into well-ordered, crystalline domains that facilitate efficient charge transport. rsc.org

The ethyl carboxylate group on the thiophene ring can impact the electronic properties of the resulting polymer. For example, the introduction of electron-withdrawing groups like esters can modify the energy levels (HOMO and LUMO) of the semiconductor, which is crucial for optimizing the performance of devices like OPVs. acs.org Research has shown that the position and nature of side chains, such as carboxylate esters, can influence the polymer's backbone conformation, crystallinity, and intra-chain charge transfer, all of which are critical for semiconductor performance. researchgate.net

| Structural Property | Influence on Performance | Relevant Research Findings |

|---|---|---|

| Regioregularity | Higher regioregularity leads to increased crystallinity and enhanced charge carrier mobility. | Head-to-tail (HT) coupled polymers exhibit superior field-effect mobility and light-emitting capabilities compared to their regiorandom counterparts. nih.gov |

| Side-Chain Functional Groups | Affects solubility, energy levels (HOMO/LUMO), and solid-state packing. | Carboxylate ester side chains can induce a push-pull effect on the polymer backbone, leading to higher crystallinity and improved intra-chain charge transfer. researchgate.net |

| Polymer Molecular Weight | Higher molecular weight can lead to improved film formation and mechanical properties, but may decrease solubility. | Control over molecular weight is a key aspect of modern polymerization techniques for conjugated polymers. rsc.org |

Non-linear Optical Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are essential for applications in optoelectronics and photonics, such as optical switching and frequency conversion. Conjugated polymers, including polythiophenes, are known to possess significant third-order NLO properties due to their extended π-electron systems. researchgate.net The NLO response of these materials can be tuned by modifying their chemical structure, particularly by introducing different functional groups on the polymer backbone.

While direct research on the NLO properties of polymers derived specifically from this compound is not extensively documented, studies on other functionalized polythiophenes provide strong indications of its potential in this area. For example, the incorporation of chromophores as side chains on a polythiophene backbone has been shown to significantly enhance the third-order nonlinear electric susceptibility. researchgate.net The ethyl carboxylate group of this compound can influence the electronic structure of the resulting polymer, which in turn affects its NLO properties. This group could also serve as a point of attachment for other NLO-active moieties. The development of new polythiophenes with tailored NLO responses is an active area of research, and monomers like this compound provide a platform for creating novel materials for these applications.

Development of Highly Ordered Molecular Assemblies

The ability of molecules and polymers to self-assemble into highly ordered structures is fundamental to the creation of functional materials with anisotropic properties. In the context of organic electronics, the formation of well-ordered molecular assemblies is crucial for efficient charge transport. nih.gov Regioregular polythiophenes are known for their capacity to self-assemble into lamellar structures, forming nanowires and other organized morphologies. rsc.org

The functional groups on the polythiophene side chains can be used to direct this self-assembly process. For instance, polythiophenes with carboxylic acid side chains have been shown to form hydrogen-bonded networks that drive the formation of ordered assemblies, such as nematic liquid-crystalline gels. nih.gov While this compound has an ester group, it can be hydrolyzed to a carboxylic acid group either before or after polymerization. This would introduce the capability for hydrogen bonding, enabling the directed self-assembly of the resulting polymer chains.

常见问题

Q. Advanced

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility parameters (e.g., in DMSO vs. water) .

- Docking studies : Identify potential binding pockets in biological targets (e.g., cyclooxygenase-2) using software like Schrödinger Suite .

What safety protocols are essential when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as chronic toxicity data are limited .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

How can crystallographic refinement challenges (e.g., twinning) be addressed for thiophene derivatives?

Q. Advanced

- SHELXL refinement : Apply TWIN/BASF commands to model twinned crystals, particularly for non-merohedral twinning .

- Disorder modeling : Use PART/SUMP restraints for overlapping substituents (e.g., rotating chloro groups) .

- High-resolution data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce R-factors .

What functional groups in this compound influence its reactivity in cross-coupling reactions?

Q. Basic

- Chloro group : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with boronic acids) .

- Ester moiety : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH), enabling further derivatization .

- Thiophene ring : Participates in electrophilic substitution (e.g., nitration at the 2-position) due to sulfur’s electron-donating resonance .

How can structure-activity relationship (SAR) studies guide the design of bioactive thiophene derivatives?

Q. Advanced

- Substituent variation : Replace chloro with electron-donating (e.g., -OCH3) or bulky groups (e.g., -CF3) to modulate lipophilicity and target affinity .

- Bioisosteres : Substitute the ester with amide groups to enhance metabolic stability .

- Pharmacophore mapping : Overlay active/inactive analogs (e.g., using MOE) to identify critical interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。